molecular formula C21H18N6O4 B2433964 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251629-63-6

5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2433964
CAS No.: 1251629-63-6
M. Wt: 418.413
InChI Key: NIBFFKCRGPKNBU-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-12-5-3-4-6-15(12)19-22-16(31-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)13-7-9-14(30-2)10-8-13/h3-10,17-18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFFKCRGPKNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-(methylthio)-4-imidazolone
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .

Biological Activity

The compound 5-(4-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex heterocyclic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the Oxadiazole Ring : This is achieved by reacting appropriate hydrazides with carboxylic acids under acidic conditions.
  • Pyrrole and Triazole Formation : Subsequent cyclization reactions lead to the formation of the pyrrolo[3,4-d][1,2,3]triazole structure.
  • Substitution Reactions : The introduction of the methoxy and methyl groups can be performed through electrophilic aromatic substitution methods.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial activity. For instance:

  • Antifungal Activity : Studies have shown that similar compounds demonstrate effectiveness against various Candida species when tested in vitro. The compound's structure suggests it may inhibit fungal growth through disruption of cell wall synthesis or function .
  • Bacterial Inhibition : Compounds with similar frameworks have been evaluated against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety is believed to enhance membrane permeability leading to bacterial cell death .

Anticancer Potential

The anticancer properties of this compound are noteworthy:

  • Cell Line Studies : In vitro tests on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) have shown promising results with significant reductions in cell viability at certain concentrations . The mechanism may involve apoptosis induction or cell cycle arrest.
  • Cytotoxicity Profiles : Comparative studies reveal that this compound exhibits lower cytotoxicity towards non-cancerous cells while maintaining high efficacy against cancer cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Anti-inflammatory Effects

Certain derivatives have been shown to possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : In vitro assays indicate that these compounds may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Studies

A recent study investigated the biological activity of a closely related compound and reported:

  • Mechanistic Insights : Molecular docking studies indicated strong binding affinity to targets involved in cancer proliferation pathways . This supports further exploration into its use as a targeted therapy.
  • Comparative Analysis : The biological activity was compared with traditional antibiotics and anticancer agents. The findings suggest that this compound could serve as a lead for developing new therapeutics with enhanced efficacy and reduced resistance profiles .

Data Tables

Biological ActivityTest Organisms/Cell LinesObserved Effect
AntifungalCandida spp.Inhibition of growth
AntibacterialE. coliSignificant reduction in viability
AnticancerMCF-750% reduction in cell viability at 10 µM
Anti-inflammatoryMacrophagesDecreased TNF-alpha production

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